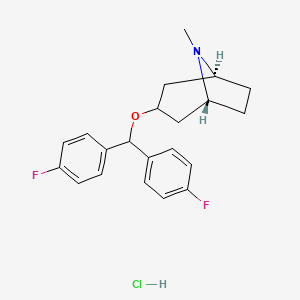

AHN 1-055 hydrochloride

Description

Properties

CAS No. |

202646-03-5 |

|---|---|

Molecular Formula |

C21H24ClF2NO |

Molecular Weight |

379.9 g/mol |

IUPAC Name |

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |

InChI |

InChI=1S/C21H23F2NO.ClH/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15;/h2-9,18-21H,10-13H2,1H3;1H/t18-,19+,20?; |

InChI Key |

YOORVSGDAHWVMC-IIPFOPBBSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of AHN 1-055 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that has been extensively studied for its distinct pharmacological profile compared to cocaine. As a benztropine (B127874) analog, it exhibits high affinity for the dopamine transporter (DAT), effectively blocking the reuptake of dopamine from the synaptic cleft. This guide provides a comprehensive overview of the mechanism of action of AHN 1-055 hydrochloride, detailing its binding affinities, functional effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action of AHN 1-055 hydrochloride is the inhibition of the dopamine transporter (DAT).[1][2][3][4][5] The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission. By binding to the DAT, AHN 1-055 competitively inhibits this reuptake process, leading to an increase in the concentration and duration of dopamine in the synapse. This enhanced dopaminergic activity is the basis for its pharmacological effects.

Molecular Interaction with the Dopamine Transporter

Studies have indicated that the binding site for benztropine analogs like AHN 1-055 on the DAT overlaps with that of dopamine and classical dopamine uptake inhibitors such as cocaine.[6] This suggests a competitive binding mode.[6] While the precise molecular interactions are complex, it is understood that AHN 1-055 interacts with key residues within the DAT protein structure, leading to a conformational state that prevents the translocation of dopamine across the neuronal membrane.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of AHN 1-055 hydrochloride.

Table 1: Binding Affinities (Ki) at Monoamine Transporters and Muscarinic M1 Receptor

| Transporter/Receptor | Radioligand Used for Displacement | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 11.8 (S.E.M. 1.30) | [7] |

| Norepinephrine (B1679862) Transporter (NET) | [³H]nisoxetine | 3260 (S.E.M. 108) | [7] |

| Serotonin (B10506) Transporter (SERT) | [³H]citalopram | 610 (S.E.M. 80.5) | [7] |

| Muscarinic M1 Receptor | [³H]pirenzepine | 11.6 (S.E.M. 0.930) | [7] |

This table clearly demonstrates the high affinity and selectivity of AHN 1-055 for the dopamine transporter over the norepinephrine and serotonin transporters. Notably, it also possesses a high affinity for the muscarinic M1 receptor.

Table 2: Functional Potency for Dopamine Uptake Inhibition

| Assay Type | Parameter | Value | Reference |

| In Vitro Dopamine Uptake | IC50 | 71 nM | [1][2][3][4][5] |

| In Vivo Dopamine Uptake (Rat Brain) | IC50 | 311.8 ng/ml (following 5 mg/kg, i.v. administration) | [1][4] |

The IC50 value represents the concentration of AHN 1-055 required to inhibit 50% of dopamine uptake, indicating its functional potency as a DAT inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Signaling Pathway of AHN 1-055 Hydrochloride

Caption: Mechanism of Action of AHN 1-055 Hydrochloride.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Experimental Protocols

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.

-

Objective: To determine the affinity of AHN 1-055 hydrochloride for DAT, NET, SERT, and M1 receptors.

-

General Protocol:

-

Tissue Preparation: Specific brain regions rich in the target transporter/receptor are dissected from rodents (e.g., striatum for DAT, cerebral cortex for M1). The tissue is homogenized in an appropriate buffer.

-

Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of AHN 1-055 hydrochloride.[7]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the concentration of AHN 1-055. The IC50 (concentration of AHN 1-055 that inhibits 50% of radioligand binding) is determined from these curves. The Ki is then calculated using the Cheng-Prusoff equation.[7]

-

-

Specific Radioligands Used:

In Vitro Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells or synaptosomes.

-

Objective: To determine the functional potency (IC50) of AHN 1-055 hydrochloride in inhibiting dopamine uptake.

-

General Protocol:

-

Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from dopamine-rich brain regions (e.g., striatum).

-

Incubation: Synaptosomes are incubated with varying concentrations of AHN 1-055 hydrochloride.

-

Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake process.

-

Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.

-

Data Analysis: The concentration of AHN 1-055 that produces 50% inhibition of dopamine uptake (IC50) is calculated.

-

Behavioral Pharmacology Studies

These studies assess the psychostimulant effects of a compound.

-

Objective: To evaluate the effect of AHN 1-055 hydrochloride on spontaneous locomotor activity in rodents.

-

Experimental Protocol:

-

Subjects: Male mice or rats are typically used.

-

Apparatus: Animals are placed in open-field arenas equipped with infrared beams to automatically record horizontal and vertical movements.

-

Procedure: Following a habituation period, animals are administered various doses of AHN 1-055 hydrochloride (or vehicle control) via intraperitoneal (i.p.) or other routes. Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes).[8][9][10][11]

-

Data Analysis: The total distance traveled, number of beam breaks, or other activity parameters are compared between treatment groups. Studies have shown that AHN 1-055 can produce a modest increase in locomotor activity, which is less pronounced than that induced by cocaine.[12]

-

This is a gold-standard preclinical model for assessing the reinforcing and abuse potential of a drug.

-

Objective: To determine if AHN 1-055 hydrochloride is self-administered by animals and to assess its effect on cocaine self-administration.

-

Experimental Protocol:

-

Subjects: Rats or non-human primates are surgically implanted with intravenous catheters.

-

Apparatus: Animals are placed in operant conditioning chambers equipped with levers.

-

Procedure:

-

Acquisition: Animals learn to press a lever to receive an intravenous infusion of a drug (e.g., cocaine).

-

Substitution: Once stable responding for cocaine is established, saline is substituted to extinguish the behavior. Then, different doses of AHN 1-055 are made available to determine if it maintains self-administration.

-

Pretreatment: To assess its potential as a treatment for cocaine addiction, animals with stable cocaine self-administration are pretreated with AHN 1-055 before the session to see if it reduces cocaine intake.[8][13]

-

-

Data Analysis: The number of infusions earned per session is the primary measure. Studies have shown that while AHN 1-055 can be self-administered, it has a much lower reinforcing efficacy than cocaine.[12] Pretreatment with AHN 1-055 has been shown to decrease cocaine self-administration.[13]

-

Conclusion

AHN 1-055 hydrochloride is a selective dopamine uptake inhibitor with a well-characterized mechanism of action. Its high affinity for the DAT and potent inhibition of dopamine reuptake are central to its pharmacological effects. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of neuroscience and drug development. The distinct behavioral profile of AHN 1-055 compared to cocaine, particularly its lower abuse potential, underscores its interest as a potential therapeutic agent for cocaine dependence and other disorders involving dopaminergic dysfunction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. AHN 1-055 (hydrochloride) | HIBR Gene Diagnostics [hibergene.com]

- 4. AHN 1-055 hydrochloride | 202646-03-5 | Dopamine Receptor | MOLNOVA [molnova.com]

- 5. abmole.com [abmole.com]

- 6. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Stereotypy-Inducing Effects of N-Substituted Benztropine Analogs Alone and in Combination with Cocaine Do Not Account for Their Blockade of Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Drugs to Treat Cocaine Dependence: Behavioral and Neurochemical Effects of Atypical Dopamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

AHN 1-055 Hydrochloride: A Technical Guide to its Dopamine Transporter Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHN 1-055 hydrochloride, a benztropine (B127874) analog, is a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT). Its high affinity for DAT has made it a valuable research tool for studying the mechanisms of dopamine reuptake and a lead compound in the development of potential therapeutics for cocaine abuse and other dopamine-related disorders. This technical guide provides an in-depth overview of the dopamine transporter binding affinity of AHN 1-055 hydrochloride, including quantitative binding data, detailed experimental protocols, and visualizations of key processes.

Quantitative Binding and Functional Data

The binding affinity and functional potency of AHN 1-055 hydrochloride have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Dopamine Transporter (DAT) Binding Affinity and Functional Potency of AHN 1-055 Hydrochloride

| Parameter | Value (nM) | Radioligand/Assay | Tissue/Cell Preparation | Reference |

| Ki | 11.8 | [3H]WIN 35,428 | Rat Caudate Putamen | [1] |

| Ki | 9 | [3H]CFT | COS-7 Cells | [2] |

| Ki | 11 | [3H]WIN 35,428 | Not Specified | [3] |

| IC50 | 71 | Dopamine Uptake | Not Specified | [4][5][6] |

| IC50 | 26 | [3H]Dopamine Uptake | COS-7 Cells | [2] |

Table 2: Binding Affinity of AHN 1-055 Hydrochloride for Other Monoamine Transporters and Receptors

| Transporter/Receptor | Ki (nM) | Radioligand | Tissue/Cell Preparation | Reference |

| Norepinephrine Transporter (NET) | 457 | [3H]Nisoxetine | Not Specified | [7] |

| Serotonin Transporter (SERT) | 376 | [3H]Citalopram | Not Specified | [7] |

| M1 Muscarinic Receptor | 11.6 | [3H]Pirenzepine | Not Specified | [1][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of AHN 1-055 hydrochloride's binding affinity for the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a method to determine the binding affinity (Ki) of AHN 1-055 hydrochloride for the dopamine transporter using a competitive radioligand binding assay with [3H]WIN 35,428.

Materials:

-

Tissue Preparation: Rat caudate-putamen tissue homogenates or membranes from cells expressing DAT (e.g., COS-7 cells).

-

Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Test Compound: AHN 1-055 hydrochloride.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Tissue/Membrane Preparation: Homogenize rat caudate-putamen tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate or individual tubes, add the following components in order:

-

Assay buffer.

-

A fixed concentration of [3H]WIN 35,428 (typically at or below its Kd value).

-

Increasing concentrations of AHN 1-055 hydrochloride (for the competition curve).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Add the prepared tissue/membrane homogenate to initiate the binding reaction.

-

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the AHN 1-055 hydrochloride concentration.

-

Determine the IC50 value (the concentration of AHN 1-055 hydrochloride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

-

Dopamine Uptake Inhibition Assay

This protocol outlines a method to measure the functional potency (IC50) of AHN 1-055 hydrochloride in inhibiting dopamine uptake into cells expressing the dopamine transporter.

Materials:

-

Cells: COS-7 cells transiently or stably expressing the human dopamine transporter (hDAT).

-

Radiolabeled Substrate: [3H]Dopamine.

-

Test Compound: AHN 1-055 hydrochloride.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

-

Lysis Buffer: e.g., 1% SDS.

-

Scintillation Counter and Fluid.

Procedure:

-

Cell Culture: Culture COS-7 cells expressing hDAT in appropriate media and plate them in 24- or 48-well plates.

-

Pre-incubation: On the day of the assay, wash the cells with uptake buffer. Pre-incubate the cells with increasing concentrations of AHN 1-055 hydrochloride or vehicle for a specific time at 37°C.

-

Initiation of Uptake: Add a fixed concentration of [3H]Dopamine to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a DAT inhibitor) from the total uptake.

-

Plot the percentage of specific uptake as a function of the logarithm of the AHN 1-055 hydrochloride concentration.

-

Determine the IC50 value (the concentration of AHN 1-055 hydrochloride that inhibits 50% of the specific dopamine uptake) from the resulting dose-response curve using non-linear regression analysis.

-

Visualizations

Experimental Workflow for DAT Radioligand Binding Assay

Caption: Workflow for determining DAT binding affinity.

Logical Relationship for Ki Determination

Caption: Derivation of Ki from IC50.

References

- 1. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel benztropine [3a-(diphenylmethoxy)tropane] analogs as probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

AHN 1-055 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that binds with high affinity to the dopamine transporter (DAT). As a derivative of benztropine (B127874), it has been investigated for its potential as a therapeutic agent, particularly in the context of cocaine abuse research. This technical guide provides a comprehensive overview of AHN 1-055 hydrochloride, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant assays are provided to facilitate further research and development.

Chemical and Physical Properties

AHN 1-055 hydrochloride, with the chemical name 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride, is a white to yellow solid. It is soluble in water and DMSO.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1R,3s,5S)-3-(bis(4-fluorophenyl)methoxy)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride | [2] |

| Synonyms | 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride | [1] |

| CAS Number | 202646-03-5 | [1] |

| Molecular Formula | C₂₁H₂₄ClF₂NO | [1] |

| Molecular Weight | 379.87 g/mol | [1] |

| Purity (HPLC) | ≥99.0% | [3][4] |

| Appearance | White to yellow solid | [1][3] |

| Solubility | Water: 33.33 mg/mL (Need ultrasonic); DMSO: 100 mg/mL (Need ultrasonic) | [1] |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Mechanism of Action

AHN 1-055 hydrochloride is a potent inhibitor of the dopamine transporter (DAT).[1][5] The primary mechanism of action involves binding to the DAT and blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Dopamine Transporter (DAT) Signaling Pathway

The following diagram illustrates the normal functioning of the dopamine transporter and the inhibitory effect of AHN 1-055.

Caption: Mechanism of action of AHN 1-055 at the dopaminergic synapse.

Pharmacological Data

In Vitro Data

AHN 1-055 hydrochloride demonstrates high affinity for the dopamine transporter.

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ (Dopamine Uptake) | 71 nM | Rat | [³H]Dopamine uptake inhibition | [1] |

| Kᵢ (DAT) | 11 - 26 nM | Rat | [³H]WIN 35,428 displacement | [6] |

| Kᵢ (NET) | 457 - 4810 nM | Rat | [³H]nisoxetine displacement | [6] |

| Kᵢ (SERT) | 376 - 3260 nM | Rat | [³H]citalopram displacement | [6] |

| Kᵢ (Muscarinic M₁ Receptor) | 11.6 nM | Rat | [³H]pirenzepine displacement | [6] |

In Vivo Data

Pharmacokinetic and pharmacodynamic studies have been conducted in rats.

| Parameter | Value | Species | Administration | Dosage | Reference |

| IC₅₀ (Brain Dopamine Uptake) | 311.8 ng/mL | Rat | i.v. | 5 mg/kg | [1] |

| Cₘₐₓ | 1.48 mg/L | Rat | i.v. | 10 mg/kg | [1] |

| Terminal Elimination Half-life (t½) | 7.69 h | Rat | i.v. | 10 mg/kg | [1] |

| Plasma Clearance (Cl) | 1.8 L/h/kg | Rat | i.v. | 10 mg/kg | [1] |

| Volume of Distribution (Vd) | 18.7 L/kg | Rat | i.v. | 10 mg/kg | [1] |

Experimental Protocols

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol is adapted from studies characterizing benztropine analogs.

Objective: To determine the binding affinity of AHN 1-055 hydrochloride for the dopamine transporter using a competitive binding assay with [³H]WIN 35,428.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 10 mM Tris-HCl, 320 mM sucrose, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

[³H]WIN 35,428 (Radioligand)

-

Unlabeled WIN 35,428 or Cocaine (for non-specific binding)

-

AHN 1-055 hydrochloride (Test compound)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize frozen rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in assay buffer.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of AHN 1-055.

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add a high concentration of unlabeled WIN 35,428 or cocaine (e.g., 10 µM).

-

Test Compound: Add serial dilutions of AHN 1-055.

-

Add [³H]WIN 35,428 to all wells at a final concentration near its Kd.

-

Add the membrane preparation to all wells.

-

Incubate at 4°C for 2 hours.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines a general procedure for measuring extracellular dopamine levels in the rat nucleus accumbens following administration of AHN 1-055.

Objective: To assess the effect of AHN 1-055 hydrochloride on extracellular dopamine concentrations in a specific brain region.

Caption: Experimental workflow for in vivo microdialysis.

Materials:

-

Male Sprague-Dawley rats

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

AHN 1-055 hydrochloride

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeted to the nucleus accumbens.

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period and then collect baseline dialysate samples.

-

Administer AHN 1-055 hydrochloride (e.g., via intravenous injection).

-

Continue to collect dialysate samples at regular intervals.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine content using HPLC-ECD.

-

-

Histology:

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

-

Locomotor Activity Assessment

This protocol describes a general method for evaluating the effect of AHN 1-055 on spontaneous locomotor activity in rodents.

Objective: To measure changes in locomotor activity induced by AHN 1-055 hydrochloride.

Materials:

-

Male mice or rats

-

Locomotor activity chambers equipped with infrared beams

-

Data acquisition software

-

AHN 1-055 hydrochloride

Procedure:

-

Habituation:

-

Place the animals in the locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).

-

-

Drug Administration:

-

Administer AHN 1-055 hydrochloride or vehicle control (e.g., via intraperitoneal injection).

-

-

Data Collection:

-

Immediately place the animals back into the activity chambers.

-

Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

-

-

Data Analysis:

-

Analyze the data to compare the locomotor activity of the drug-treated group with the control group. Statistical analysis (e.g., ANOVA) is used to determine significance.

-

Conclusion

AHN 1-055 hydrochloride is a valuable research tool for investigating the role of the dopamine transporter in various physiological and pathological processes. Its high affinity and selectivity for the DAT make it a suitable compound for in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers interested in further exploring the pharmacological profile of this and similar compounds. As with any research chemical, appropriate safety precautions and ethical considerations should be followed during its handling and use in animal studies.

References

- 1. benchchem.com [benchchem.com]

- 2. [3H]WIN 35,428 Binding Assay [bio-protocol.org]

- 3. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Delving into the Atypical Profile of AHN 1-055 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of AHN 1-055 hydrochloride, an atypical dopamine (B1211576) reuptake inhibitor (DRI) that has garnered significant interest for its potential in addiction research and therapeutics. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and visualizes the compound's mechanistic distinctions from classic DRIs like cocaine.

Core Pharmacological Profile

AHN 1-055, a benztropine (B127874) analog, exhibits a high affinity for the dopamine transporter (DAT) but demonstrates a behavioral and neurochemical profile distinct from typical psychostimulants. This "atypical" characteristic suggests a potential therapeutic window for treating cocaine abuse by occupying the DAT without producing cocaine-like reinforcing effects.

Binding Affinities

AHN 1-055 displays a high affinity for the dopamine transporter (DAT), with notably lower affinity for the norepinephrine (B1679862) transporter (NET) and serotonin (B10506) transporter (SERT). Its affinity for the muscarinic M1 receptor is also significant.

| Target | Radioligand | Kᵢ (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 11.8 | [1] |

| Norepinephrine Transporter (NET) | [³H]nisoxetine | 610 | [1] |

| Serotonin Transporter (SERT) | [³H]citalopram | 3260 | [1] |

| Muscarinic M₁ Receptor | [³H]pirenzepine | 11.6 | [1] |

In Vitro and In Vivo Potency

The compound effectively inhibits dopamine uptake both in vitro and in vivo.

| Parameter | Value | Species/Model | Reference |

| IC₅₀ (Dopamine Uptake) | 71 nM | In vitro | [2] |

| IC₅₀ (Brain Dopamine Uptake) | 311.8 ng/ml | Rat (in vivo) | [2] |

Pharmacokinetic Properties in Rodents

Pharmacokinetic studies in Sprague Dawley rats reveal key parameters that differentiate AHN 1-055 from cocaine.

| Parameter | Value (AHN 1-055 alone) | Value (AHN 1-055 with Cocaine) | Reference |

| Dose | 5 mg/kg (i.v.) | 5 mg/kg (i.v.) | [3] |

| Volume of Distribution (Vdss) | 18.7 L/kg | 17.4 L/kg | [3] |

| Clearance (Cl) | 1.8 L/h/kg | 1.9 L/h/kg | [3] |

| Elimination Half-life (t₁/₂) | 7.69 h | 6.82 h | [3] |

| Brain Half-life (t₁/₂) | 6.2 h | 5.6 h | [3] |

| Brain-to-Plasma Ratio | 4.8 | 4.4 | [3] |

| Cₘₐₓ | 1.48 mg/L | - | [2] |

The Atypical Mechanism of Action: A Departure from the Classic Model

The atypical profile of AHN 1-055 is believed to stem from its unique interaction with the dopamine transporter. Unlike cocaine, which is thought to lock the transporter in an outward-facing conformation, leading to a surge in synaptic dopamine and subsequent reinforcing effects, AHN 1-055 may stabilize a different, possibly more inward-facing or occluded, conformation of the DAT. This differential interaction is hypothesized to result in a more gradual and sustained increase in extracellular dopamine, thereby avoiding the rapid, high-amplitude spike associated with the abuse potential of typical DRIs.

Key Experimental Methodologies

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of AHN 1-055 to various transporters and receptors.

Protocol Summary:

-

Tissue Preparation: Brain tissue, typically the striatum for its high DAT density, is homogenized in a suitable buffer.

-

Incubation: The homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and a range of concentrations of the unlabeled competitor drug (AHN 1-055). Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., cocaine).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[4]

In Vivo Microdialysis

This technique allows for the real-time measurement of extracellular dopamine levels in the brains of freely moving animals.

Protocol Summary:

-

Animal Model: Male Sprague Dawley rats are commonly used.[3]

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region of interest, such as the nucleus accumbens or striatum.[5]

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.[5]

-

Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

-

Drug Administration: AHN 1-055 is administered, typically intravenously.[3]

-

Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

Behavioral Pharmacology

Behavioral assays are essential to characterize the psychoactive effects of AHN 1-055 and differentiate them from typical DRIs.

-

Locomotor Activity: This test measures the stimulant effects of a drug. Animals are placed in an open-field arena, and their movement is tracked automatically. Studies have shown that AHN 1-055 is less effective than cocaine at increasing locomotor activity.[1]

-

Drug Self-Administration: This is the gold standard for assessing the reinforcing properties and abuse potential of a drug. Animals are trained to perform a response (e.g., lever press) to receive an intravenous infusion of the drug. AHN 1-055 has been shown to be less effective than cocaine in maintaining self-administration behavior.[7]

Conclusion and Future Directions

AHN 1-055 hydrochloride represents a promising lead compound in the development of therapeutics for cocaine addiction. Its atypical mechanism of action, characterized by high affinity for the DAT but attenuated behavioral effects compared to cocaine, underscores the potential for developing DAT inhibitors with reduced abuse liability. Future research should focus on further elucidating the precise molecular interactions of AHN 1-055 with the dopamine transporter and exploring its efficacy in more complex models of addiction and relapse. The detailed experimental protocols and compiled data within this guide are intended to facilitate and inform these future investigations.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]WIN 35,428 Binding Assay [bio-protocol.org]

- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FURTHER DELINEATION BETWEEN TYPICAL AND ATYPICAL DOPAMINE UPTAKE INHIBITORS: EFFECTS ON FOOD-MAINTAINED BEHAVIOR AND FOOD CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AHN 1-055 Hydrochloride: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHN 1-055 hydrochloride, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor, has garnered significant interest as a potential therapeutic agent, particularly in the context of cocaine abuse treatment. This technical guide provides a comprehensive overview of its chemical structure, a detailed account of its synthesis, and an exploration of its mechanism of action, including its effects on downstream signaling pathways. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Chemical Structure and Properties

AHN 1-055 is chemically known as 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride.[1] It is a derivative of benztropine, characterized by the presence of two fluorine atoms on the phenyl rings, which contributes to its high affinity and selectivity for the dopamine transporter.

The key physicochemical properties of AHN 1-055 hydrochloride are summarized in the table below.

| Property | Value |

| Chemical Name | 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride |

| Molecular Formula | C₂₁H₂₄ClF₂NO |

| Molecular Weight | 379.87 g/mol |

| CAS Number | 202646-03-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and water |

Synthesis of AHN 1-055 Hydrochloride

The synthesis of AHN 1-055 and its analogs was first described by Agoston et al. in 1997 and is detailed in U.S. Patent 5,792,775.[2][3] The general synthetic strategy involves the modification of a tropane (B1204802) scaffold. Two primary routes from the precursor, nor-3α-[bis(4′-fluorophenyl)methoxy]tropane, are utilized:

-

Acylation followed by hydride reduction: The precursor is first acylated, and the resulting amide is then reduced to the corresponding amine.

-

Direct alkylation: The precursor is directly alkylated to introduce the desired substituent on the nitrogen atom.[3]

Experimental Protocol: Synthesis of AHN 1-055

The following is a representative experimental protocol for the synthesis of AHN 1-055, based on the methods described in the literature.[3]

Step 1: Preparation of nor-3α-[bis(4′-fluorophenyl)methoxy]tropane

This precursor is synthesized from tropine (B42219) and bis(4-fluorophenyl)methanol.

Step 2: N-methylation to yield AHN 1-055

To a solution of nor-3α-[bis(4′-fluorophenyl)methoxy]tropane in a suitable solvent such as dimethylformamide (DMF), is added a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Conversion to Hydrochloride Salt

The crude product is purified by column chromatography. The purified free base is then dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate AHN 1-055 as its hydrochloride salt. The resulting solid is collected by filtration, washed with ether, and dried under vacuum.

Biological Activity and Mechanism of Action

AHN 1-055 is a high-affinity inhibitor of the dopamine transporter (DAT), exhibiting an IC₅₀ of 71 nM for dopamine uptake.[1] Its primary mechanism of action is the blockade of dopamine reuptake from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of dopamine in the synapse.

Binding Affinity

The binding affinities (Ki) of AHN 1-055 for various monoamine transporters and receptors have been determined through radioligand binding assays. These values highlight its selectivity for the dopamine transporter.

| Transporter/Receptor | Ki (nM) |

| Dopamine Transporter (DAT) | 8.5 - 11.8 |

| Norepinephrine Transporter (NET) | 457 - 4810 |

| Serotonin Transporter (SERT) | 376 - 3260 |

| Muscarinic M1 Receptor | 11.6 - 12 |

Downstream Signaling Pathway

The inhibition of dopamine reuptake by AHN 1-055 leads to an accumulation of synaptic dopamine. This elevated dopamine level enhances the stimulation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which are G protein-coupled receptors (GPCRs).

Activation of D1-like receptors typically stimulates the Gαs/olf pathway, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal plasticity and other cellular responses.

Pharmacokinetics

In vivo studies in rats have provided initial pharmacokinetic data for AHN 1-055.

| Parameter | Value (at 10 mg/kg, i.v.) |

| Cmax | 1.48 mg/L |

| Terminal Half-life (t½) | 7.69 hours |

| Plasma Clearance | 1.8 L/h/kg |

| Volume of Distribution | 18.7 L/kg |

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for conducting radioligand binding assays to determine the affinity of compounds like AHN 1-055 for monoamine transporters have been previously described. A general outline is as follows:

-

Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., sucrose (B13894) buffer).

-

Incubation: The homogenate is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound (AHN 1-055).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

To assess the effect of AHN 1-055 on extracellular dopamine levels in the brain, in vivo microdialysis is a commonly used technique.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of AHN 1-055.

-

Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

AHN 1-055 hydrochloride is a well-characterized dopamine transporter inhibitor with high affinity and selectivity. Its synthesis is achievable through established chemical routes. The primary mechanism of action involves the blockade of dopamine reuptake, leading to enhanced dopaminergic neurotransmission and subsequent activation of downstream signaling pathways involving cAMP, PKA, and CREB. The favorable pharmacokinetic profile and distinct behavioral effects compared to cocaine make AHN 1-055 a promising lead compound for the development of therapeutics for cocaine addiction and other dopamine-related disorders. Further research is warranted to fully elucidate its clinical potential.

References

AHN 1-055 Hydrochloride Pharmacokinetics in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHN 1-055 hydrochloride, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor, has been investigated for its potential therapeutic applications. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for the design and interpretation of pharmacological studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available pharmacokinetic data for AHN 1-055 in rodent models, focusing on data presentation in structured tables, detailed experimental protocols, and visualization of experimental workflows.

Pharmacokinetic Parameters of AHN 1-055 in Rodents

Intravenous Administration in Rats

The following table summarizes the key pharmacokinetic parameters of AHN 1-055 following intravenous administration in Sprague Dawley rats.

| Parameter | Value | Units | Animal Model | Dosage | Reference |

| Cmax | 1.48 | mg/L | Male Sprague Dawley Rats | 10 mg/kg | [1] |

| T½ (half-life) | 7.69 | hours | Male Sprague Dawley Rats | 10 mg/kg | [1] |

| Clearance (Cl) | 1.8 | L/h/kg | Male Sprague Dawley Rats | 5 mg/kg | [2] |

| Volume of Distribution (Vdss) | 18.7 | L/kg | Male Sprague Dawley Rats | 5 mg/kg | [2] |

| Brain-to-Plasma Ratio | 4.8 | - | Male Sprague Dawley Rats | 5 mg/kg | [2] |

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic studies of AHN 1-055 in rats.

Study 1: Intravenous Pharmacokinetics in Sprague Dawley Rats[1][2]

-

Animal Model: Adult male Sprague Dawley rats, weighing approximately 250-300 g, were used in these studies.

-

Drug Formulation and Administration: AHN 1-055 hydrochloride was dissolved in a suitable vehicle, such as sterile saline, for intravenous administration. The drug was administered as a bolus injection via the tail vein at doses of 5 mg/kg or 10 mg/kg.

-

Sample Collection:

-

Blood Sampling: Blood samples were collected at various time points post-administration. The collection was typically performed via a cannulated jugular vein to allow for serial sampling from the same animal.

-

Brain Tissue Sampling: For brain distribution studies, animals were euthanized at predetermined time points after drug administration. The brains were then harvested, and specific regions or the entire brain were homogenized for analysis.

-

-

Analytical Method: The concentration of AHN 1-055 in plasma and brain homogenates was determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

Visualizations

Experimental Workflow for a Typical Rodent Pharmacokinetic Study

The following diagram illustrates a generalized workflow for conducting a pharmacokinetic study of a compound like AHN 1-055 in a rodent model.

Data Gaps and Future Directions

A thorough review of the existing literature reveals significant gaps in the pharmacokinetic profile of AHN 1-055 in rodent models. Specifically:

-

Oral Pharmacokinetics: There is a notable absence of data on the oral bioavailability, Cmax, Tmax, and AUC of AHN 1-055 in rats or mice. Future studies should focus on characterizing the pharmacokinetic profile of AHN 1-055 following oral administration to assess its potential as an orally delivered therapeutic.

-

Pharmacokinetics in Mice: Comprehensive pharmacokinetic studies of AHN 1-055 in mouse models are lacking. Given the widespread use of mice in preclinical pharmacology and behavioral studies, elucidating the pharmacokinetic parameters in this species is essential for the proper design and interpretation of such research.

-

Metabolism: Detailed studies on the in vitro and in vivo metabolism of AHN 1-055 in rodent liver microsomes and other relevant tissues are needed to identify major metabolites and metabolic pathways. This information is critical for understanding the drug's clearance mechanisms and potential for drug-drug interactions.

Conclusion

The available data provides a foundational understanding of the intravenous pharmacokinetics of AHN 1-055 in rats, indicating a relatively long half-life and significant brain penetration. However, the lack of oral pharmacokinetic data and information on its disposition in mice represents a critical knowledge gap. Further research in these areas is imperative for the continued development and evaluation of AHN 1-055 as a potential therapeutic agent.

References

AHN 1-055 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AHN 1-055 hydrochloride, a potent and selective dopamine (B1211576) transporter (DAT) inhibitor. This document summarizes its core chemical and pharmacological properties, details experimental protocols for its study, and visualizes its mechanism of action and experimental workflows.

Core Compound Information

| Property | Value | Citation |

| CAS Number | 202646-03-5 | [1][2][3][4][5][6] |

| Molecular Weight | 379.87 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₄ClF₂NO | [1][2][3][5] |

| Synonyms | 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride | [1] |

| Mechanism of Action | Dopamine Transporter (DAT) Inhibitor | [1][7] |

| IC₅₀ (Dopamine Uptake) | 71 nM | [1][2][4][7][8] |

Pharmacological Data

AHN 1-055 is a benztropine (B127874) analog that exhibits high affinity for the dopamine transporter.[9][10] Its distinct pharmacokinetic and pharmacodynamic profile compared to cocaine has led to its investigation as a potential therapeutic agent for cocaine abuse.[1][9]

In Vitro Binding and Uptake Inhibition

| Parameter | Value | Cell Line/Assay Condition | Citation |

| Kᵢ ([³H]dopamine uptake inhibition) | 26 [18–37] nM | COS7 cells transiently expressing human DAT (hDAT) | [11] |

| Kᵢ ([³H]CFT binding inhibition) | 9 [8–10] nM | COS7 cells transiently expressing human DAT (hDAT) | [11] |

In Vivo Pharmacokinetics in Rats

The following pharmacokinetic parameters were determined in male Sprague Dawley rats following intravenous administration.

| Parameter | Value (AHN 1-055 alone) | Value (AHN 1-055 with cocaine) | Citation |

| Dose | 5 mg/kg i.v. | 5 mg/kg i.v. | [9] |

| Volume of Distribution (Vdss) | 18.7 L/kg | 17.4 L/kg | [9] |

| Clearance (Cl) | 1.8 L/h/kg | 1.9 L/h/kg | [9] |

| Half-life (t₁/₂) | 7.69 h | 6.82 h | [4][9] |

| Brain-to-Plasma Ratio (B/P) | 4.8 | 4.4 | [9] |

| IC₅₀ (inhibition of DA loss) | 321 ± 19.7 ng/ml | Not Reported | [6] |

| Tₘₐₓ (brain microdialysate DA) | 2 h | Not Reported | [6] |

Experimental Protocols

In Vivo Microdialysis for Dopamine Measurement in Rats

This protocol is based on methodologies described for assessing the pharmacodynamic effects of AHN 1-055 on extracellular dopamine levels in the nucleus accumbens.[6][9]

Objective: To measure the effect of AHN 1-055 administration on extracellular dopamine concentrations in the rat brain.

Materials:

-

Male Sprague-Dawley rats (275-300 g)

-

AHN 1-055 hydrochloride

-

Stereotaxic apparatus

-

Microdialysis probes

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

-

Anesthesia (e.g., isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.

-

Probe Implantation: Stereotaxically implant microdialysis probes into the nucleus accumbens.

-

Recovery: Allow the animals to recover from surgery.

-

Probe Perfusion: On the day of the experiment, perfuse the microdialysis probes with aCSF at a constant flow rate.

-

Baseline Collection: Collect baseline dialysate samples to establish basal dopamine levels.

-

Drug Administration: Administer AHN 1-055 hydrochloride intravenously (e.g., 5 mg/kg).

-

Sample Collection: Collect dialysate samples at regular intervals for several hours post-administration.

-

Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-injection dopamine levels as a percentage of the baseline levels and plot against time.

[³H]Dopamine Uptake Inhibition Assay

This protocol is a generalized procedure based on the description of uptake inhibition assays performed with AHN 1-055.[11]

Objective: To determine the in vitro potency of AHN 1-055 in inhibiting dopamine uptake by the dopamine transporter.

Materials:

-

COS7 cells transiently transfected with the human dopamine transporter (hDAT)

-

[³H]Dopamine

-

AHN 1-055 hydrochloride

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture COS7 cells and transiently transfect them with a plasmid encoding hDAT.

-

Cell Plating: Plate the transfected cells in multi-well plates.

-

Assay Initiation: Wash the cells with binding buffer.

-

Inhibitor Addition: Add varying concentrations of AHN 1-055 hydrochloride to the wells.

-

Radioligand Addition: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.

-

Incubation: Incubate the plates for a short period at a controlled temperature (e.g., room temperature).

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells to release the internalized [³H]Dopamine.

-

Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]Dopamine uptake inhibition against the concentration of AHN 1-055 to determine the IC₅₀ value.

Visualizations

Signaling Pathway of Dopamine Transporter (DAT) Inhibition

References

- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 6. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. The binding sites for benztropines and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

AHN 1-055 Hydrochloride: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of AHN 1-055 hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and saline. It also outlines detailed experimental methodologies for solubility determination and presents a visualization of the compound's primary signaling pathway.

Core Data: Solubility of AHN 1-055 Hydrochloride

The solubility of AHN 1-055 hydrochloride in key laboratory solvents is a critical parameter for in vitro and in vivo studies. The following table summarizes the available quantitative data.

| Solvent System | Temperature (°C) | Solubility | Molar Equivalent | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 | 100 mg/mL[1] | 263.25 mM | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility; use of newly opened DMSO is recommended. |

| Water | 25 | 30 mg/mL[1] | 87.74 mM | Ultrasonic assistance may be required. |

| Saline (0.9% NaCl) | Not Specified | Sufficient for in vivo administration | Not Specified | While a precise solubility value in 0.9% saline is not published, the compound has been successfully dissolved in this vehicle for animal studies.[2] |

| Mixed Vehicle | Not Specified | ≥ 2.08 mg/mL | 5.48 mM | This formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4] |

Experimental Protocols for Solubility Determination

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The methods outlined below are standard approaches that can be applied to ascertain the solubility of AHN 1-055 hydrochloride.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of AHN 1-055 hydrochloride powder to a known volume of the test solvent (e.g., DMSO, 0.9% saline) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Spin the samples at a high speed to pellet the solid material.

-

Filtration: Use a chemically inert filter (e.g., PTFE) with a pore size that will retain the solid particles (e.g., 0.22 µm). Care should be taken to avoid adsorption of the solute to the filter membrane.

-

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of dissolved AHN 1-055 hydrochloride using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

UV-Vis Spectrophotometry, provided the compound has a distinct chromophore and a standard curve is generated.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

-

Kinetic Solubility (DMSO Stock Dilution Method)

This high-throughput method is often employed in early drug discovery to estimate aqueous solubility.

Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The concentration at which precipitation is first observed is determined.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of AHN 1-055 hydrochloride in DMSO (e.g., 10 mM or higher).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous solvent of interest (e.g., phosphate-buffered saline, 0.9% saline).

-

Precipitation Detection: Allow the solutions to equilibrate for a defined period (e.g., 1-2 hours). The formation of a precipitate can be detected by various methods:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

Turbidimetry: Measures the reduction in light transmission due to suspended particles.

-

UV-Vis Spectroscopy: A drop in absorbance compared to a clear solution can indicate precipitation.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Dopamine (B1211576) Transporter Inhibition

AHN 1-055 hydrochloride is a potent inhibitor of the dopamine transporter (DAT).[1][3][5][6] The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, AHN 1-055 increases the extracellular concentration and prolongs the action of dopamine. The function of DAT can be modulated by intracellular signaling cascades, including those involving Protein Kinase C (PKC).

Caption: Simplified signaling pathway of AHN 1-055 hydrochloride as a dopamine transporter (DAT) inhibitor.

Experimental Workflow: Solubility Determination

The logical flow for determining the solubility of a compound like AHN 1-055 hydrochloride is depicted in the following diagram.

Caption: Workflow for experimental determination of drug solubility.

References

Off-Target Binding Profile of AHN 1-055 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AHN 1-055 hydrochloride, a benztropine (B127874) analog, is primarily recognized for its high affinity and selectivity as a dopamine (B1211576) transporter (DAT) inhibitor. Understanding its interaction with other molecular targets is crucial for a comprehensive assessment of its pharmacological profile, including potential side effects and alternative therapeutic applications. This technical guide provides an in-depth overview of the off-target binding profile of AHN 1-055 hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Off-Target Binding Data

The binding affinity of AHN 1-055 hydrochloride for various neurotransmitter transporters and receptors has been characterized through radioligand binding assays. The data reveals a notable selectivity for the dopamine transporter over other monoamine transporters and muscarinic receptors. A summary of the equilibrium dissociation constants (Ki) is presented below.

| Target | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | 11.8 | [1] |

| Muscarinic M1 Receptor | [³H]pirenzepine | Rat Cerebral Cortex | 11.6 | [1] |

| Serotonin (B10506) Transporter (SERT) | [³H]citalopram | Rat Brain | 376 | [2] |

| Norepinephrine (B1679862) Transporter (NET) | [³H]nisoxetine | Rat Brain | 457 | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the radioligand binding assays to determine the affinity of AHN 1-055 hydrochloride for its primary and off-target binding sites.

Dopamine Transporter (DAT) Binding Assay

This protocol is adapted from studies characterizing the binding of benztropine analogs to the dopamine transporter.

Objective: To determine the binding affinity (Ki) of AHN 1-055 hydrochloride for the dopamine transporter using a competitive radioligand binding assay with [³H]WIN 35,428.

Materials:

-

Tissue: Male Sprague-Dawley rat striatum.

-

Radioligand: [³H]WIN 35,428 (2β-carbomethoxy-3β-(4-fluorophenyl)tropane).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determinate: 10 µM Cocaine or 1 µM unlabeled WIN 35,428.

-

Test Compound: AHN 1-055 hydrochloride.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Homogenizer.

-

Centrifuge.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice.

-

Homogenize the tissue in 20 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.2-0.4 mg/mL.

-

-

Binding Assay:

-

In triplicate, combine the following in assay tubes:

-

100 µL of membrane homogenate.

-

50 µL of [³H]WIN 35,428 (to a final concentration of ~1-2 nM).

-

50 µL of assay buffer (for total binding), non-specific binding determinate, or varying concentrations of AHN 1-055 hydrochloride.

-

-

Incubate the tubes for 2-3 hours at 4°C.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for AHN 1-055 hydrochloride from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Norepinephrine Transporter (NET) Binding Assay

Objective: To determine the binding affinity (Ki) of AHN 1-055 hydrochloride for the norepinephrine transporter using [³H]nisoxetine.

Procedure: The protocol is similar to the DAT binding assay with the following modifications:

-

Tissue: Rat whole brain or specific regions like the frontal cortex.

-

Radioligand: [³H]nisoxetine.

-

Non-specific Binding Determinate: 10 µM Desipramine.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity (Ki) of AHN 1-055 hydrochloride for the serotonin transporter using [³H]citalopram.

Procedure: The protocol is similar to the DAT binding assay with the following modifications:

-

Tissue: Rat whole brain.

-

Radioligand: [³H]citalopram.

-

Non-specific Binding Determinate: 10 µM Fluoxetine.

Muscarinic M1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of AHN 1-055 hydrochloride for the muscarinic M1 receptor using [³H]pirenzepine.

Procedure: The protocol is similar to the DAT binding assay with the following modifications:

-

Tissue: Rat cerebral cortex.

-

Radioligand: [³H]pirenzepine.

-

Non-specific Binding Determinate: 1 µM Atropine.

-

Incubation: Typically performed at room temperature for 60-90 minutes.

Visualizations

Dopamine Transporter Signaling Pathway

The following diagram illustrates the primary mechanism of action of AHN 1-055 at the dopaminergic synapse.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the general steps involved in determining the binding affinity of a test compound.

Conclusion

AHN 1-055 hydrochloride is a potent dopamine transporter inhibitor with significantly lower affinity for the norepinephrine and serotonin transporters, indicating a high degree of selectivity within the monoamine transporter family. Its affinity for the muscarinic M1 receptor is comparable to its affinity for the dopamine transporter, a factor that should be considered in the evaluation of its overall pharmacological effects. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the binding characteristics of AHN 1-055 and related compounds. This comprehensive off-target binding profile is essential for guiding future research and development efforts.

References

- 1. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of [3H]pirenzepine binding to muscarinic cholinergic receptors solubilized from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

AHN 1-055 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AHN 1-055 hydrochloride is a potent and selective dopamine (B1211576) uptake inhibitor that has garnered significant interest in neuroscience research, particularly in the context of developing pharmacotherapies for cocaine abuse.[1][2] As a benztropine (B127874) (BZT) analog, AHN 1-055 exhibits a distinct pharmacological profile compared to traditional psychostimulants like cocaine.[3][4] This technical guide provides an in-depth overview of AHN 1-055, consolidating key data on its mechanism of action, pharmacological properties, and established experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the dopaminergic system and developing novel therapeutics for substance use disorders.

Introduction

AHN 1-055, chemically known as 3α-Bis-(4-fluorophenyl) Methoxytropane hydrochloride, is a high-affinity ligand for the dopamine transporter (DAT).[1][5] Its primary mechanism of action involves the inhibition of dopamine reuptake from the synaptic cleft, leading to an increase in extracellular dopamine concentrations.[1][6] Unlike cocaine, which has a rapid onset and short duration of action, AHN 1-055 displays a slower onset and a more sustained elevation of dopamine levels.[6] This "atypical" pharmacokinetic and pharmacodynamic profile is thought to contribute to its reduced abuse liability and its potential as a cocaine antagonist.[3][7]

Mechanism of Action

AHN 1-055 acts as a competitive inhibitor at the dopamine transporter (DAT), a membrane protein responsible for clearing dopamine from the synapse.[8] By binding to the DAT, AHN 1-055 blocks the reuptake of dopamine into the presynaptic neuron, thereby prolonging the presence and action of dopamine in the synaptic cleft. This leads to enhanced dopaminergic signaling.

Pharmacological Profile

The pharmacological activity of AHN 1-055 has been characterized through various in vitro and in vivo studies. A summary of its binding affinities, pharmacokinetic parameters, and pharmacodynamic effects is presented below.

Binding Affinities

AHN 1-055 demonstrates high affinity and selectivity for the dopamine transporter over other monoamine transporters and receptors.

| Target | Radioligand | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 11 - 26 | [9][10] |

| Serotonin Transporter (SERT) | [3H]citalopram | 376 | [9] |

| Norepinephrine Transporter (NET) | [3H]nisoxetine | 457 | [9] |

| Muscarinic M1 Receptor | [3H]pirenzepine | 11.6 | [9] |

Pharmacokinetic Parameters

Pharmacokinetic studies in rats have revealed key parameters that differentiate AHN 1-055 from cocaine.

| Parameter | Value | Animal Model | Administration | Reference |

| Cmax | 1.48 mg/L | Sprague Dawley Rat | 10 mg/kg; i.v. | [1] |

| T1/2 | 7.69 h | Sprague Dawley Rat | 10 mg/kg; i.v. | [1] |

| Plasma Clearance | 1.8 L/h/kg | Sprague Dawley Rat | 10 mg/kg; i.v. | [1] |

| Volume of Distribution | 18.7 L/kg | Sprague Dawley Rat | 10 mg/kg; i.v. | [1] |

| Brain-to-Plasma Ratio | 4.8 | Sprague Dawley Rat | 5 mg/kg; i.v. | [2] |

Pharmacodynamic Effects

In vivo studies have demonstrated the effects of AHN 1-055 on dopamine levels and related behaviors.

| Effect | Metric | Value | Animal Model | Administration | Reference |

| Dopamine Uptake Inhibition (in vivo) | IC50 | 311.8 ng/mL | Sprague Dawley Rat | 5 mg/kg; i.v. | [1] |

| Dopamine Uptake Inhibition (in vitro) | IC50 | 71 nM | - | - | [1] |

| Locomotor Activity | - | Less effective than cocaine | Mouse | i.p. | [9] |

| Cocaine Discrimination | Maximal Substitution | 79% | Rat | i.p. | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving AHN 1-055 are provided below. These protocols are based on established procedures in the field.

Radioligand Binding Assay for DAT Affinity

This protocol outlines the procedure for determining the binding affinity of AHN 1-055 for the dopamine transporter using a competitive binding assay with [3H]WIN 35,428.

Materials:

-

Rat striatal tissue

-

[3H]WIN 35,428

-

AHN 1-055 hydrochloride

-

Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step. The final pellet is resuspended in binding buffer to a protein concentration of 1-2 mg/mL.

-

Binding Assay: In a 96-well plate, add 50 µL of various concentrations of AHN 1-055, 50 µL of [3H]WIN 35,428 (final concentration ~1-2 nM), and 400 µL of the membrane preparation. For total binding, add 50 µL of binding buffer instead of AHN 1-055. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

-

Incubation: Incubate the plate at 4°C for 2 hours.

-

Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of AHN 1-055 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the measurement of extracellular dopamine levels in the nucleus accumbens of freely moving rats following administration of AHN 1-055.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

AHN 1-055 hydrochloride

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannulae

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Syringe pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens (e.g., AP: +1.2 mm, ML: ±1.2 mm from bregma; DV: -6.5 mm from dura). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a 2-hour stabilization period. Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration and Sample Collection: Administer AHN 1-055 (e.g., 5 mg/kg, i.v. or i.p.). Continue to collect dialysate samples every 20 minutes for several hours post-injection.

-

Dopamine Analysis by HPLC-ECD: Inject a portion of each dialysate sample into the HPLC-ECD system. Separate dopamine using a reverse-phase column and quantify its concentration using an electrochemical detector.

-

Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).

Conclusion